

Spectroscopic Characterization of 3-Bromo-2-methoxypyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridin-4-amine

Cat. No.: B1388476

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-methoxypyridin-4-amine** (CAS No: 215364-86-6).^[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this molecule. The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental aspects of chemical synthesis and characterization in the pharmaceutical and chemical research industries.

Molecular Structure and Properties

3-Bromo-2-methoxypyridin-4-amine is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .^{[1][2]} Its structure, featuring a pyridine ring with bromo, methoxy, and amine substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is key to its identification and use in further chemical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For **3-Bromo-2-methoxypyridin-4-amine**, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Data:

The ^1H NMR spectrum of **3-Bromo-2-methoxypyridin-4-amine** was recorded in deuterated chloroform (CDCl_3) on a 400 MHz instrument.^[2] The observed chemical shifts (δ) are presented in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.67	Doublet (d)	5.6	1H	H-6
6.26	Doublet (d)	5.6	1H	H-5
3.90	Singlet (s)	-	3H	$-\text{OCH}_3$

Interpretation:

The two doublets at 7.67 and 6.26 ppm are characteristic of two coupled protons on a pyridine ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom. The upfield shift of the H-5 proton is consistent with its position relative to the electron-donating amino and methoxy groups. The singlet at 3.90 ppm with an integration of 3H is unequivocally assigned to the protons of the methoxy group.

^{13}C NMR Spectroscopy

While experimental ^{13}C NMR data for **3-Bromo-2-methoxypyridin-4-amine** is not readily available in the surveyed literature, a prediction of the chemical shifts can be made based on the known effects of the substituents on the pyridine ring.

Predicted Data and Interpretation:

The following table outlines the predicted ^{13}C NMR chemical shifts. These predictions are based on established chemical shift ranges for substituted pyridines.

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~160	C-2	Attached to electron-withdrawing nitrogen and electron-donating methoxy group.
~105	C-3	Attached to bromine, which has a moderate deshielding effect.
~155	C-4	Attached to the strongly electron-donating amino group.
~100	C-5	Shielded by the adjacent amino group.
~145	C-6	Deshielded by the adjacent nitrogen atom.
~55	-OCH ₃	Typical range for a methoxy group attached to an aromatic ring.

The predicted spectrum shows six distinct signals for the six carbon atoms in the molecule, as expected from its asymmetric structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Data:

Electrospray ionization mass spectrometry (ESI-MS) of **3-Bromo-2-methoxypyridin-4-amine** shows a prominent peak for the protonated molecule.

m/z	Ion
203.09	[M+H] ⁺

Interpretation:

The observed mass-to-charge ratio of 203.09 for the $[M+H]^+$ ion is consistent with the calculated molecular weight of 203.04 g/mol for **3-Bromo-2-methoxypyridin-4-amine**.^[2] The presence of bromine would also lead to a characteristic isotopic pattern, with a second peak at $[M+H+2]^+$ of nearly equal intensity, which is a key diagnostic feature for bromine-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While an experimental IR spectrum for **3-Bromo-2-methoxypyridin-4-amine** is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted Data and Interpretation:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3250	N-H (amine)	Asymmetric and symmetric stretching (two bands expected for a primary amine) [3][4]
3100-3000	C-H (aromatic)	Stretching
1650-1580	N-H (amine)	Bending[3][4]
1600-1450	C=C and C=N (aromatic ring)	Stretching
1335-1250	C-N (aromatic amine)	Stretching[3][4]
1250-1020	C-O (methoxy)	Asymmetric stretching
~1050	C-O (methoxy)	Symmetric stretching
910-665	N-H (amine)	Wagging[3][4]

The presence of two distinct N-H stretching bands would confirm the primary amine functionality. The various C-H, C=C, C=N, C-N, and C-O vibrations would provide further evidence for the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of standardized and well-defined experimental procedures.

NMR Data Acquisition (General Protocol)

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-2-methoxypyridin-4-amine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

- Acquisition: Acquire the ^1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ^{13}C NMR, a proton-decoupled sequence is typically used with a larger number of scans to achieve a good signal-to-noise ratio.
- Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Data Acquisition (General Protocol for ESI-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.^[6]
- Detection: Detect the ions and generate the mass spectrum.

FT-IR Data Acquisition (General Protocol using ATR)

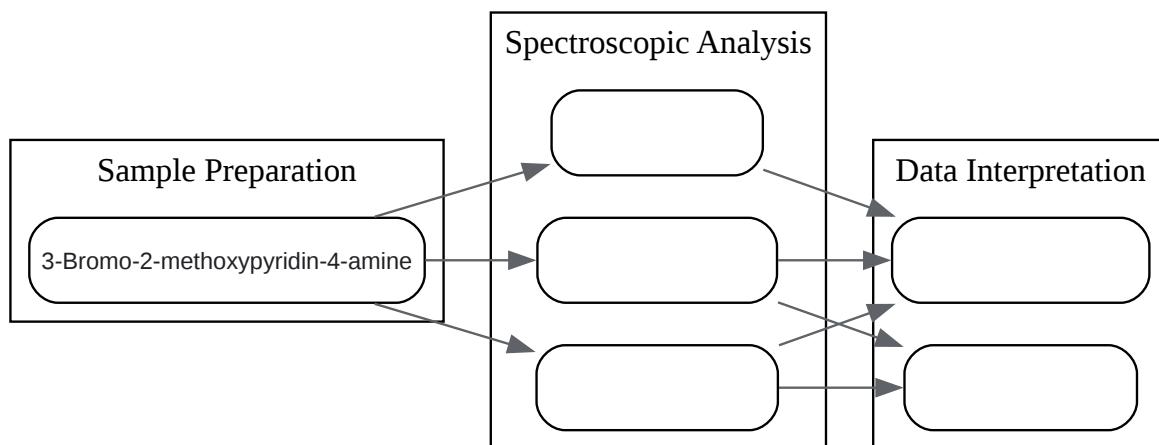
- Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.^[7]
- Sample Application: Place a small amount of the solid **3-Bromo-2-methoxypyridin-4-amine** sample directly onto the ATR crystal and ensure good contact using the pressure arm.
- Sample Spectrum: Acquire the infrared spectrum of the sample.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure of 3-Bromo-2-methoxypyridin-4-amine

Caption: 2D structure of **3-Bromo-2-methoxypyridin-4-amine**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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